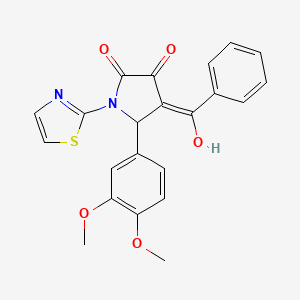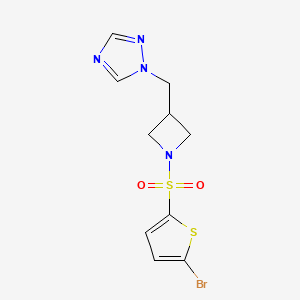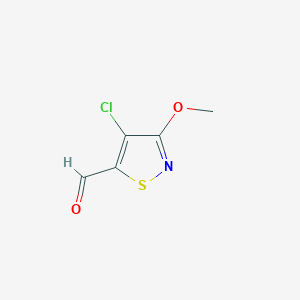
6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule that contains several functional groups and rings . It has a quinazolinone core, which is a type of heterocyclic compound. This core is substituted with a furan ring, a sulfur atom, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a furan ring, and substituents including a chlorine atom and a sulfur atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Quinazolinones and furans are both reactive moieties that can undergo a variety of chemical reactions . For example, the quinazolinone could react with nucleophiles at the carbonyl site, while the furan could undergo electrophilic aromatic substitution .科学的研究の応用
Pharmacological Potential
6-Chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been extensively studied for their pharmacological potential. One of the significant applications includes its role in the development of anticonvulsant agents. A study highlights the design, synthesis, and evaluation of novel quinazolin-4(3H)-one derivatives, showing promising results in the 6 Hz psychomotor seizure test, suggesting its potential utility in managing seizures (Kumar et al., 2011).
Antihistaminic Activity
The compound and its variations have been investigated for their H1-antihistaminic activity. Several studies have synthesized novel triazolo and quinazolinone derivatives, exhibiting significant protection against histamine-induced bronchospasm in animal models. These compounds have shown comparable or superior efficacy to standard antihistaminic agents with minimal sedation, indicating their potential as a new class of antihistamines (Alagarsamy et al., 2007; Alagarsamy & Parthiban, 2012; Alagarsamy et al., 2009).
Anti-inflammatory and Antimicrobial Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds have exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest the therapeutic potential of these compounds in treating inflammatory conditions and microbial infections (Murti et al., 2011; Santagati et al., 1999).
Antidiabetic Potential
The compound has also been investigated for its hypoglycemic effects. A study focused on synthesizing quinazoline-sulfonylurea conjugates and evaluating their hypoglycemic effects in diabetic animal models. These conjugates exhibited a significant reduction in blood glucose levels and improved insulin action, suggesting their potential in managing diabetes (Abou-Seri et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
6-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-8-3-4-11-10(6-8)12(17)16(13(19)15-11)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEONRISYDAGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)
![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)
![8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride](/img/structure/B2467317.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)
![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)
![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)
![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)
